molecular formula C9H14O2 B138998 2-Ethyl-4-propan-2-yl-2H-furan-5-one CAS No. 147992-45-8

2-Ethyl-4-propan-2-yl-2H-furan-5-one

Cat. No. B138998
M. Wt: 154.21 g/mol
InChI Key: ZAIZXSVRSCIMKH-UHFFFAOYSA-N
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Description

2-Ethyl-4-propan-2-yl-2H-furan-5-one, also known as Ethyl furaneol, is a heterocyclic organic compound. It is used as a food flavoring . The compound has a molecular formula of C7H10O3 and a molecular weight of 142.15 .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-propan-2-yl-2H-furan-5-one consists of a furanone ring with ethyl and isopropyl substituents. The furanone ring is a five-membered ring with four carbon atoms and one oxygen atom .


Physical And Chemical Properties Analysis

2-Ethyl-4-propan-2-yl-2H-furan-5-one is a liquid with a light orange to yellow to green color . It has a sweet caramel candy butterscotch odor . The compound has a boiling point of 248-249 °C, a density of 1.137 g/mL at 25 °C, and a refractive index (n 20/D) of 1.512 . It has a logP of 0.9 at 25℃ and pH7 .

properties

IUPAC Name

2-ethyl-4-propan-2-yl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-4-7-5-8(6(2)3)9(10)11-7/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIZXSVRSCIMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(C(=O)O1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-propan-2-yl-2H-furan-5-one

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